molecular formula C10H9N5 B2399079 6-(2-Methylimidazol-1-yl)imidazo[1,2-b]pyridazine CAS No. 2320465-12-9

6-(2-Methylimidazol-1-yl)imidazo[1,2-b]pyridazine

Cat. No.: B2399079
CAS No.: 2320465-12-9
M. Wt: 199.217
InChI Key: WQWPQTBSHJPCOV-UHFFFAOYSA-N
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Description

6-(2-Methylimidazol-1-yl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylimidazol-1-yl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-methylimidazole with a suitable pyridazine derivative. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylimidazol-1-yl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or pyridazine rings are replaced with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or hydrogenated rings .

Scientific Research Applications

6-(2-Methylimidazol-1-yl)imidazo[1,2-b]pyridazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe in biochemical assays and as a potential therapeutic agent in drug discovery.

    Medicine: The compound has shown promise as an inhibitor of specific enzymes and receptors, making it a candidate for the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 6-(2-Methylimidazol-1-yl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), which plays a role in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This substituent can influence the compound’s binding affinity to molecular targets, its solubility, and its overall stability, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

6-(2-methylimidazol-1-yl)imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-8-11-4-6-14(8)10-3-2-9-12-5-7-15(9)13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWPQTBSHJPCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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